8-Bromoguanosine hydrate
Overview
Description
8-Bromoguanosine hydrate is a chemical compound often used in scientific experiments due to its unique physical, chemical, and biological properties . It is a purine nucleoside and a brominated derivative of guanosine . It can reduce the conformational heterogeneity of RNA to enhance its function .
Molecular Structure Analysis
The empirical formula of 8-Bromoguanosine hydrate is C10H12BrN5O5 . Its molecular weight on an anhydrous basis is 362.14 . The SMILES string representation of its structure is O.NC1=Nc2c (nc (Br)n2 [C@@H]3O [C@H] (CO) [C@@H] (O) [C@H]3O)C (=O)N1 .
Chemical Reactions Analysis
8-Bromoguanosine hydrate has been studied in the context of its reactions with singlet oxygen . The formation of radical cations of 8-bromoguanine and 8-bromoguanosine and their reactions toward the lowest excited singlet molecular oxygen, a common reactive oxygen species generated in biological systems, have been reported .
Physical And Chemical Properties Analysis
8-Bromoguanosine hydrate appears as crystals or powder or crystalline powder . Its optical rotation is -29.2 ± 0.1° (C=2 in DMSO:Water 1:1) . The assay (HPLC) is ≥96.0% . It has a density of 2.6±0.1 g/cm3 .
Scientific Research Applications
Chemical Radiation Studies
8-Bromoguanosine hydrate (8-Br-Guo) has been studied for its reactions with hydrated electrons in different pH conditions. Research has demonstrated that γ-radiolysis of 8-Br-Guo in aqueous solutions forms guanosine (Guo) at various pH levels. This finding is significant for understanding the chemical behavior of 8-Br-Guo under radiation, which could have implications in fields like radiopharmacy and radiation chemistry (Ioele et al., 2000).
Crystal Structure Analysis
The crystal structure of 8-bromoguanosine hydrate has been a subject of interest for understanding the molecular configuration of purine nucleosides. Studies have shown that 8-bromoguanosine exists in a syn conformation, different from the typical anti conformation found in purine nucleosides. This structural variation, induced by the bromine atom at the 8-position, has implications for our understanding of nucleoside chemistry and molecular biology (Tavale & Sobell, 1970).
Effects on Base Stacking in Nucleic Acids
The addition of halogen substituents like bromine to guanosine can modify the base stacking patterns in the solid state. This has been observed in the crystal structure of 8-Bromoguanosine dihydrate. Understanding these modifications is crucial for the study of nucleic acid structure and function, particularly in the context of synthetic biology and drug design (Bugg & Thewalt, 1969).
Reactions with Radical Cations and Singlet Oxygen
Research has explored the formation of radical cations of 8-bromoguanine and 8-bromoguanosine and their reactions with singlet oxygen. These reactions are important in understanding the biochemical pathways related to inflammation, cancer, and oxidative stress. Such insights are crucial for developing new therapeutic strategies and understanding disease mechanisms (Benny et al., 2021).
Biomedical Research: Intracellular Killing of Leishmania
8-Bromoguanosine has been investigated for its role in stimulating the immune response against intracellular pathogens like Leishmania amazonensis. The compound's ability to activate macrophages to reduce parasite load is a significant finding for infectious disease research and potential therapeutic applications (Giorgio & Barão, 1998).
Safety And Hazards
properties
IUPAC Name |
2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O5.2H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);2*1H2/t2-,4-,5-,8-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDQASJCTAVAAG-WDIWPRJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoguanosine hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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